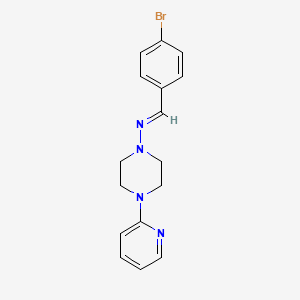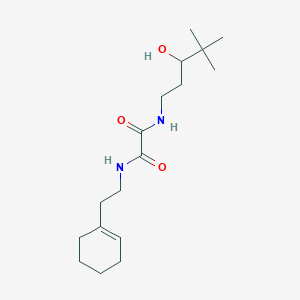
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified in 2011 as a potential anti-cancer drug due to its ability to selectively target cancer cells that rely heavily on RNA polymerase I transcription.
Mécanisme D'action
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide works by inhibiting the activity of RNA polymerase I, which is responsible for transcribing ribosomal RNA (rRNA) in the nucleolus of the cell. By inhibiting RNA polymerase I, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide prevents the production of rRNA, which is necessary for the synthesis of ribosomes and ultimately cell growth and division. This selective inhibition of RNA polymerase I in cancer cells leads to the death of these cells, while normal cells are unaffected.
Biochemical and Physiological Effects:
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA repair, further contributing to its anti-cancer effects. In addition, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent for other diseases beyond cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is its selectivity for cancer cells, which allows for targeted treatment and reduces the risk of side effects. However, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has also been shown to be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide and its potential as an anti-cancer drug. Future studies could investigate the use of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide in combination with other cancer treatments, as well as its potential as a therapeutic agent for other diseases beyond cancer. In addition, the development of more efficient synthesis methods for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide could increase its availability for research purposes.
Méthodes De Synthèse
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process starts with the reaction of 2-cyclohexen-1-ol with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)cyclohex-2-en-1-amine. This compound is then reacted with 3-hydroxy-4,4-dimethylpentanoic acid to form N-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxalamide, which is then converted to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide through a series of additional reactions.
Applications De Recherche Scientifique
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription, which is often upregulated in cancer cells. N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUIFTZFOROHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)
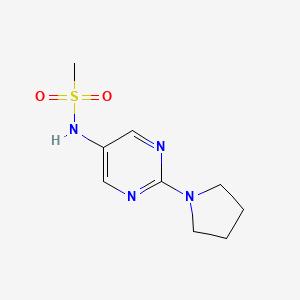
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)
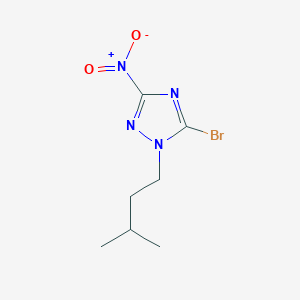
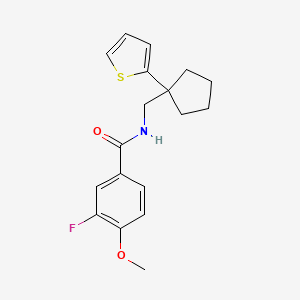


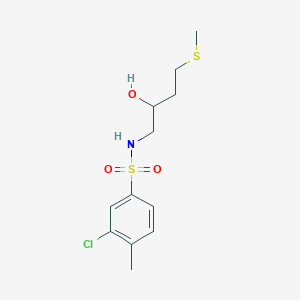
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
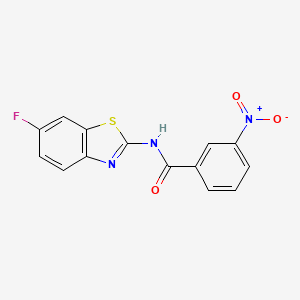
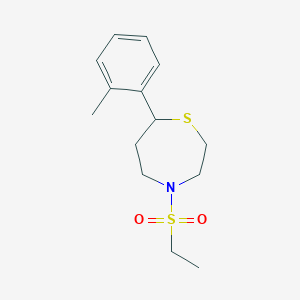
![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
